molecular formula C7H6N2O3S2 B1265753 6-Benzothiazolesulfonic acid, 2-amino- CAS No. 21951-32-6

6-Benzothiazolesulfonic acid, 2-amino-

Cat. No.: B1265753
CAS No.: 21951-32-6
M. Wt: 230.3 g/mol
InChI Key: CKAGMVXJHAZUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzothiazolesulfonic acid, 2-amino- is a useful research compound. Its molecular formula is C7H6N2O3S2 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Benzothiazolesulfonic acid, 2-amino- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Benzothiazolesulfonic acid, 2-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzothiazolesulfonic acid, 2-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-Benzothiazolesulfonic acid, 2-amino- plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in sulfur metabolism, such as sulfotransferases, which catalyze the transfer of sulfate groups to various substrates . Additionally, 6-Benzothiazolesulfonic acid, 2-amino- can bind to proteins containing thiol groups, forming stable complexes that can influence protein function and stability . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of 6-Benzothiazolesulfonic acid, 2-amino- on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for signal transduction . Furthermore, 6-Benzothiazolesulfonic acid, 2-amino- can affect gene expression by interacting with transcription factors and altering their binding affinity to DNA . This compound also impacts cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 6-Benzothiazolesulfonic acid, 2-amino- exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . For instance, it has been found to inhibit certain sulfotransferases by competing with natural substrates for binding sites . Additionally, 6-Benzothiazolesulfonic acid, 2-amino- can induce conformational changes in proteins, affecting their function and interactions with other biomolecules . These molecular interactions underscore the compound’s versatility in modulating biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Benzothiazolesulfonic acid, 2-amino- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-Benzothiazolesulfonic acid, 2-amino- is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of 6-Benzothiazolesulfonic acid, 2-amino- vary with different dosages in animal models. At low doses, the compound has been observed to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 6-Benzothiazolesulfonic acid, 2-amino- can induce toxic effects, including oxidative stress and cellular damage . These threshold effects emphasize the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

6-Benzothiazolesulfonic acid, 2-amino- is involved in various metabolic pathways, particularly those related to sulfur metabolism . It interacts with enzymes such as sulfotransferases and sulfatases, influencing the transfer and removal of sulfate groups from biomolecules . These interactions can affect metabolic flux and the levels of key metabolites, thereby modulating cellular functions and energy production .

Transport and Distribution

The transport and distribution of 6-Benzothiazolesulfonic acid, 2-amino- within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via sulfate transporters, which facilitate its uptake and accumulation . Once inside the cell, 6-Benzothiazolesulfonic acid, 2-amino- can bind to intracellular proteins, influencing its localization and activity . These transport mechanisms are crucial for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

6-Benzothiazolesulfonic acid, 2-amino- exhibits specific subcellular localization patterns that are essential for its activity and function . It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding these localization patterns is vital for elucidating the compound’s role in cellular processes and its potential as a therapeutic agent.

Properties

IUPAC Name

2-amino-1,3-benzothiazole-6-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S2/c8-7-9-5-2-1-4(14(10,11)12)3-6(5)13-7/h1-3H,(H2,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGMVXJHAZUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066741
Record name 6-Benzothiazolesulfonic acid, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21951-32-6
Record name 2-Amino-6-benzothiazolesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21951-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzothiazolesulfonic acid, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021951326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Benzothiazolesulfonic acid, 2-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Benzothiazolesulfonic acid, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminobenzothiazole-6-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzothiazolesulfonic acid, 2-amino-
Reactant of Route 2
Reactant of Route 2
6-Benzothiazolesulfonic acid, 2-amino-
Reactant of Route 3
Reactant of Route 3
6-Benzothiazolesulfonic acid, 2-amino-
Reactant of Route 4
Reactant of Route 4
6-Benzothiazolesulfonic acid, 2-amino-
Reactant of Route 5
6-Benzothiazolesulfonic acid, 2-amino-
Reactant of Route 6
Reactant of Route 6
6-Benzothiazolesulfonic acid, 2-amino-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.